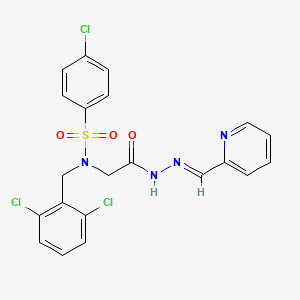
N-(2-fluorophenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-fluorophenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as FPOP, is a chemical compound that has been widely used in scientific research. It is a potent photoactivatable crosslinker that can be used to study protein-protein interactions, protein-ligand interactions, and protein-nucleic acid interactions.
Mechanism of Action
N-(2-fluorophenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide works by crosslinking proteins through the formation of covalent bonds between amino acid residues. Upon exposure to light, this compound undergoes a photochemical reaction that generates a highly reactive species called a nitrene. The nitrene then reacts with nearby amino acid residues to form covalent bonds. The crosslinked protein can then be analyzed by mass spectrometry to identify the amino acid residues that are involved in the interaction.
Biochemical and physiological effects:
This compound has been shown to have minimal biochemical and physiological effects on cells and tissues. It has been used in a wide range of cell types and organisms without any observable toxicity or adverse effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-fluorophenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide is its ability to crosslink proteins in their native state, which allows for the study of protein interactions in their natural environment. This compound also has a high degree of selectivity, which allows for the specific crosslinking of target proteins. However, this compound has some limitations for lab experiments. It requires exposure to light for crosslinking to occur, which limits its use in certain experimental conditions. This compound also has a relatively short half-life, which limits the time window for crosslinking to occur.
Future Directions
There are several future directions for the use of N-(2-fluorophenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide in scientific research. One area of interest is the development of new photoactivatable crosslinkers that have improved properties, such as longer half-lives and increased selectivity. Another area of interest is the application of this compound to the study of protein complexes and networks, which can provide insights into the regulation of cellular processes. Finally, this compound can be used in combination with other techniques, such as cryo-electron microscopy and X-ray crystallography, to obtain high-resolution structural information on protein complexes.
Synthesis Methods
The synthesis of N-(2-fluorophenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide involves a series of chemical reactions. The first step is the synthesis of 2-fluorobenzaldehyde from 2-fluorotoluene. This is followed by the synthesis of 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid from 4-methoxybenzohydrazide. The final step is the coupling of 2-fluorobenzaldehyde and 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid to form this compound. The overall yield of the synthesis is around 30%.
Scientific Research Applications
N-(2-fluorophenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has been widely used in scientific research as a crosslinker. It can be used to study protein-protein interactions, protein-ligand interactions, and protein-nucleic acid interactions. One of the main advantages of this compound is its ability to crosslink proteins in their native state, which allows for the study of protein interactions in their natural environment. This compound has been used to study the interactions of a wide range of proteins, including enzymes, receptors, and transporters.
Properties
IUPAC Name |
N-(2-fluorophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3/c1-24-13-8-6-12(7-9-13)18-21-17(25-22-18)11-10-16(23)20-15-5-3-2-4-14(15)19/h2-9H,10-11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHVKJHGGPFBEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7711092.png)

![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7711096.png)
![5-(2-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)pyridin-3-yl)-3-phenyl-1,2,4-oxadiazole](/img/structure/B7711099.png)


![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7711131.png)






![5-oxo-3-phenyl-N-[3-(trifluoromethyl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7711188.png)
